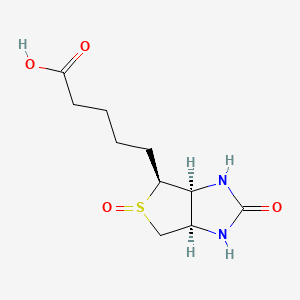
ビオチンスルホキシド
説明
D-Biotin-d-sulfoxide , is a derivative of biotin. It arises when biotin is exposed to specific oxidizing agents, including ultraviolet light in the presence of oxygen . Biotin itself is a water-soluble B-vitamin (vitamin B7) essential for various metabolic processes.
科学的研究の応用
Biotin sulfoxide finds applications in various scientific fields:
Biochemistry: Studying biotin metabolism and its role in enzyme function.
Medicine: Investigating its potential therapeutic effects, although it is less explored than biotin.
Industry: Limited industrial applications due to its research-oriented nature.
作用機序
ビオチンスルホキシドがその効果を発揮する正確なメカニズムは、現在も研究の対象です。ビオチン代謝に関連する酵素、タンパク質、または細胞経路との相互作用が考えられます。
準備方法
合成経路:: ビオチンスルホキシドの合成には、ビオチンの酸化が含まれます。
反応条件:: ビオチンをビオチンスルホキシドに変換する酸化は、通常、穏やかな条件下で行われます。研究者は、過酸化水素(H₂O₂)やオゾン(O₃)などのさまざまな酸化剤を使用して、この変換を実現してきました。
工業生産:: ビオチンスルホキシドは、大規模には工業的に生産されていません。その重要性は、研究および生物学的文脈においてより大きいものです。
化学反応の分析
反応の種類:: ビオチンスルホキシドは、主に酸化反応を受けます。これらの反応には、ビオチンの硫黄原子がスルホキシド基(S=O)に変換されることが含まれます。この化合物の場合は、還元や置換などの他の反応はあまり一般的ではありません。
一般的な試薬と条件::酸化剤: 過酸化水素(H₂O₂)、オゾン(O₃)、またはその他の穏やかな酸化剤。
反応条件: 通常、室温またはわずかに高温で行われます。
主な生成物:: 酸化プロセスの主な生成物は、ビオチンの硫黄原子がスルホキシド基に酸化された、ビオチンスルホキシド自体です。
4. 科学研究への応用
ビオチンスルホキシドは、さまざまな科学分野で応用されています。
生化学: ビオチン代謝とその酵素機能における役割の研究。
医学: 治療効果の可能性の調査、ただしビオチンほど研究されていません。
産業: 研究指向の性質により、産業的な用途は限られています。
類似化合物との比較
ビオチンスルホキシドは、スルホキシド基の存在によりユニークですが、他のビオチン誘導体と類似点を共有しています。注目すべき化合物には、ビオチン自体(D-ビオチン)とビオチンスルホン(さらにスルホン基(S=O₂)に酸化されたもの)があります。
生物活性
Biotin sulfoxide, a derivative of biotin, has garnered attention due to its biological activity, particularly in microbial systems and its role in oxidative stress response. This article explores the biological mechanisms, enzymatic functions, and implications of biotin sulfoxide in various organisms, supported by relevant research findings and case studies.
Overview of Biotin Sulfoxide
Biotin sulfoxide is an oxidized form of biotin that can be reduced back to biotin by specific enzymes known as biotin sulfoxide reductases. These enzymes play a crucial role in maintaining cellular biotin levels and mitigating oxidative damage. The most studied biotin sulfoxide reductase is BisC, found in various bacteria including Salmonella enterica and Rhodobacter sphaeroides.
Enzymatic Activity of Biotin Sulfoxide Reductase
Enzyme Mechanism and Kinetics
Biotin sulfoxide reductase catalyzes the reduction of biotin sulfoxide (BSO) back to biotin using NADPH as an electron donor. Kinetic studies show that the enzyme operates via a Ping Pong Bi-Bi mechanism, with distinct substrate inhibition profiles for BSO and NADPH:
| Substrate | K_m (µM) | K_i (µM) |
|---|---|---|
| BSO | 714 | 6100 |
| NADPH | 65 | 900 |
The enzyme's activity is also influenced by metal cofactors, particularly molybdenum, which is essential for its reductase function .
Biological Significance
Oxidative Stress Response
In Salmonella enterica, the BisC enzyme has been shown to contribute significantly to oxidative stress tolerance. Mutants lacking BisC exhibit reduced survival rates under oxidative conditions (e.g., exposure to hydrogen peroxide), indicating that the enzyme is vital for repairing oxidized biomolecules like biotin and methionine. This repair mechanism is essential for the virulence of S. Typhimurium, especially within host macrophages .
Case Study: Virulence in Salmonella
Research demonstrated that a bisC mutant strain of S. Typhimurium had impaired growth within IFN-γ activated macrophages compared to wild-type strains. The introduction of plasmids carrying either bisC or msrA (a methionine sulfoxide reductase) restored tolerance to oxidative stress. However, only bisC was able to rescue growth defects inside macrophages, emphasizing its unique role in combating host-derived oxidative stress .
Comparative Studies on Biological Activity
Several studies have compared the biological activities of biotin and its sulfoxides across different organisms:
- Microbial Growth : Research indicated that both D- and L-sulfoxides can support microbial growth, although their effectiveness varies among species .
- Nutritional Studies : In human studies assessing the tolerable upper intake levels for biotin and its derivatives, it was noted that the bioavailability of these compounds can significantly influence their physiological effects .
特性
IUPAC Name |
5-[(3aS,4S,6aR)-2,5-dioxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O4S/c13-8(14)4-2-1-3-7-9-6(5-17(7)16)11-10(15)12-9/h6-7,9H,1-5H2,(H,13,14)(H2,11,12,15)/t6-,7-,9-,17?/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCSKCIQYNAOBNQ-YBSFLMRUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(S1=O)CCCCC(=O)O)NC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2[C@@H]([C@@H](S1=O)CCCCC(=O)O)NC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00908774 | |
| Record name | (3aS,4S,6aR)-4-(4-Carboxybutyl)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-5-ium-5-olate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00908774 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3376-83-8, 10406-89-0 | |
| Record name | Biotin sulfoxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003376838 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | D-Biotin-d-sulfoxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010406890 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (3aS,4S,6aR)-4-(4-Carboxybutyl)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-5-ium-5-olate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00908774 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















